molecular formula C9H10F3N3O2S B11798179 (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone

Cat. No.: B11798179
M. Wt: 281.26 g/mol
InChI Key: KJYUMEFHOJIWIS-UHFFFAOYSA-N
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Description

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholino group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone typically involves the nucleophilic alkylation of thiourea with α-bromoketones, followed by cyclization and dehydration steps . The reaction conditions often include the use of solvents like acetone and catalysts such as sodium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. For instance, it inhibits COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . This dual inhibition is particularly valuable in reducing inflammation and potentially slowing the progression of certain cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Amino-4-(trifluoromethyl)thiazol-5-yl)(morpholino)methanone apart is its combination of a trifluoromethyl group and a morpholino group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H10F3N3O2S

Molecular Weight

281.26 g/mol

IUPAC Name

[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C9H10F3N3O2S/c10-9(11,12)6-5(18-8(13)14-6)7(16)15-1-3-17-4-2-15/h1-4H2,(H2,13,14)

InChI Key

KJYUMEFHOJIWIS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N=C(S2)N)C(F)(F)F

Origin of Product

United States

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